molecular formula C18H15N3O2 B2891487 N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide CAS No. 1355597-48-6

N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide

Cat. No.: B2891487
CAS No.: 1355597-48-6
M. Wt: 305.337
InChI Key: LEPLJQFVSHKCDT-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a cyano group and a methoxyphenyl group attached to the indole core, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The cyano and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(phenyl)methyl]-N-hexylbenzamide
  • N-(5-cyano-2-pyridinyl)-N-phenylbenzamide
  • N-ethyl-N-phenylbenzamide

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide is unique due to the presence of both the cyano and methoxyphenyl groups attached to the indole core. These functional groups contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-17-5-3-2-4-14(17)16(11-19)21-18(22)13-7-6-12-8-9-20-15(12)10-13/h2-10,16,20H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPLJQFVSHKCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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